molecular formula C15H14N4O5 B12683674 N-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide CAS No. 79817-74-6

N-(2-Hydroxy-3-((2-hydroxy-4-nitrophenyl)azo)-5-methylphenyl)acetamide

Cat. No.: B12683674
CAS No.: 79817-74-6
M. Wt: 330.30 g/mol
InChI Key: LCXSDCUGFKKXKT-UHFFFAOYSA-N
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Description

(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo [c,f]pyrimido [1,6-a]azepine fumarate , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo [c,f]pyrimido [1,6-a]azepine fumarate involves multiple steps, typically starting with the preparation of the core dibenzo [c,f]pyrimido [1,6-a]azepine structure. This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The final step involves the addition of fumaric acid to form the fumarate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo [c,f]pyrimido [1,6-a]azepine fumarate: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo [c,f]pyrimido [1,6-a]azepine fumarate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo [c,f]pyrimido [1,6-a]azepine fumarate involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including alterations in neurotransmitter levels and receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo [c,f]pyrimido [1,6-a]azepine fumarate: is unique due to its specific structural features and the presence of the fumarate salt, which can influence its solubility and bioavailability. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

79817-74-6

Molecular Formula

C15H14N4O5

Molecular Weight

330.30 g/mol

IUPAC Name

N-[2-hydroxy-3-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methylphenyl]acetamide

InChI

InChI=1S/C15H14N4O5/c1-8-5-12(16-9(2)20)15(22)13(6-8)18-17-11-4-3-10(19(23)24)7-14(11)21/h3-7,21-22H,1-2H3,(H,16,20)

InChI Key

LCXSDCUGFKKXKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)O)NC(=O)C

Origin of Product

United States

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